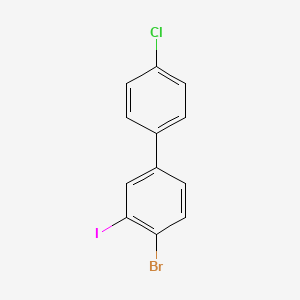
4-Bromo-4'-chloro-3-iodobiphenyl
Übersicht
Beschreibung
4-Bromo-4'-chloro-3-iodobiphenyl is a useful research compound. Its molecular formula is C12H7BrClI and its molecular weight is 393.44 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
4-Bromo-4'-chloro-3-iodobiphenyl serves as a versatile building block in organic synthesis. Its halogen substituents allow for various cross-coupling reactions, which are essential for constructing complex organic molecules.
Key Reactions:
- Suzuki Coupling: This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, facilitating the synthesis of biaryl compounds. The presence of multiple halogens in this compound enhances its reactivity in such coupling reactions.
- Sonogashira Reaction: This coupling reaction between terminal alkynes and aryl halides can also utilize this compound to create alkyne-substituted biphenyls, which are valuable in the development of pharmaceuticals and agrochemicals.
Material Science
The compound's ability to form liquid crystals makes it significant in material science applications. Liquid crystals are used in displays and other electronic devices due to their unique optical properties.
Liquid Crystal Displays (LCDs):
- This compound can be incorporated into liquid crystal formulations to improve the thermal stability and electro-optical performance of LCDs. Research indicates that the incorporation of halogenated biphenyls can enhance the response time and contrast ratio of displays.
Medicinal Chemistry
Research has shown that halogenated biphenyls exhibit various biological activities, making them candidates for drug development.
Biological Activity:
- Anticancer Properties: Preliminary studies suggest that this compound may induce apoptosis in cancer cells. Its mechanism involves inhibiting specific signaling pathways crucial for cell proliferation and survival.
- Antimicrobial Activity: Compounds with similar structures have demonstrated significant antimicrobial effects against various pathogens. The halogen substituents are believed to enhance interactions with microbial cell membranes, disrupting their integrity.
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of this compound on different cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity with IC50 values suggesting effective concentrations for inducing cell death.
Case Study 2: Liquid Crystal Applications
Research focused on incorporating this compound into liquid crystal mixtures demonstrated improved thermal stability and faster switching times compared to conventional liquid crystal materials.
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Organic Synthesis | Building block for cross-coupling reactions | Enhanced reactivity in Suzuki and Sonogashira reactions |
| Material Science | Component in liquid crystal formulations | Improved thermal stability and electro-optical performance |
| Medicinal Chemistry | Potential anticancer and antimicrobial agent | Significant cytotoxicity observed in cancer cell lines |
Eigenschaften
Molekularformel |
C12H7BrClI |
|---|---|
Molekulargewicht |
393.44 g/mol |
IUPAC-Name |
1-bromo-4-(4-chlorophenyl)-2-iodobenzene |
InChI |
InChI=1S/C12H7BrClI/c13-11-6-3-9(7-12(11)15)8-1-4-10(14)5-2-8/h1-7H |
InChI-Schlüssel |
QKAXBUGAAQZKGW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)Br)I)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













